Methyl 5-fluoro-6-formyl-2-methylnicotinate
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Overview
Description
Methyl 5-fluoro-6-formyl-2-methylnicotinate is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol It belongs to the class of nicotinic acid derivatives and is characterized by the presence of a fluorine atom, a formyl group, and a methyl ester group attached to the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-formyl-2-methylnicotinate typically involves the introduction of the fluorine atom, formyl group, and methyl ester group onto the nicotinic acid core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The formyl group can be introduced via formylation reactions using reagents like formic acid or formic anhydride. The methyl ester group is typically introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-6-formyl-2-methylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 5-fluoro-6-carboxy-2-methylnicotinate
Reduction: 5-fluoro-6-hydroxymethyl-2-methylnicotinate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 5-fluoro-6-formyl-2-methylnicotinate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-6-formyl-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and formyl group can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-6-methylnicotinate: Similar structure but lacks the formyl group.
Methyl 6-fluoro-5-nitronicotinate: Contains a nitro group instead of a formyl group.
Uniqueness
Methyl 5-fluoro-6-formyl-2-methylnicotinate is unique due to the presence of both the fluorine atom and formyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C9H8FNO3 |
---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
methyl 5-fluoro-6-formyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8FNO3/c1-5-6(9(13)14-2)3-7(10)8(4-12)11-5/h3-4H,1-2H3 |
InChI Key |
MJCUAPDINVLFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)OC)F)C=O |
Origin of Product |
United States |
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